3-(Bromomethyl)-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

“3-(Bromomethyl)-5-(trifluoromethyl)pyridine” is likely a pyridine derivative, which is a class of compounds containing a six-membered aromatic ring with two nitrogen atoms . Pyridine derivatives are often used in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, a metal-free amination approach has been reported for the synthesis of 3-trifluoromethyl aniline derivatives .Molecular Structure Analysis

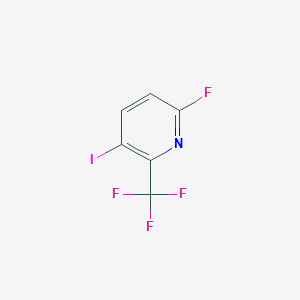

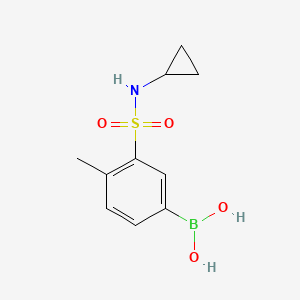

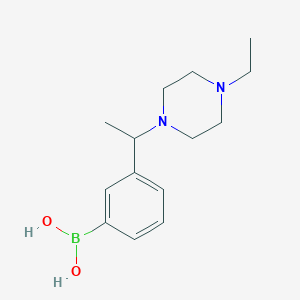

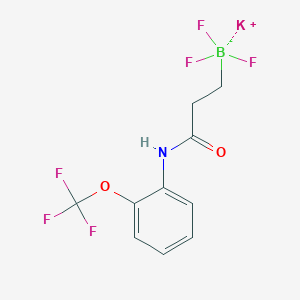

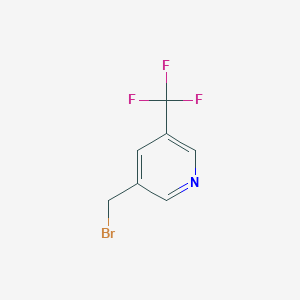

The molecular structure of “this compound” would likely include a pyridine ring, a bromomethyl group (-CH2Br), and a trifluoromethyl group (-CF3). The exact structure would depend on the positions of these groups on the pyridine ring .Chemical Reactions Analysis

Trifluoromethylated pyridines have been involved in various chemical reactions. Recent advances have been made in transition metal-mediated trifluoromethylation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds, such as “1-(Bromomethyl)-3-(trifluoromethoxy)benzene”, have a molecular weight of 255.03 g/mol and a density of 1.5720 g/mL .Wissenschaftliche Forschungsanwendungen

Spectroscopic and Optical Studies

3-(Bromomethyl)-5-(trifluoromethyl)pyridine and its derivatives have been characterized spectroscopically. The studies involved Fourier Transform-Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and density functional theory (DFT) to understand the molecule's structure and properties. For instance, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine was performed using these techniques, providing insights into the vibrational frequencies and chemical shift values of the molecule. These studies are crucial in understanding the molecule's optical properties, including its non-linear optical (NLO) behaviors (Vural & Kara, 2017).

Synthesis of Key Intermediates

The compound is a key intermediate in the synthesis of various chemicals. For example, 5-Methyl-3-(bromomethyl)pyridine, a derivative, is instrumental in synthesizing rupatadine. This synthesis method is noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Development of Hyperbranched Polyelectrolytes

3,5-Bis(bromomethyl)pyridine hydrobromide, a related compound, has been used to develop new hyperbranched polyelectrolytes. The synthesis process involves poly(N-alkylation) and has been studied using NMR, providing valuable rate constants and activation parameters. This research contributes to the field of polymer science, particularly in the development of novel materials (Monmoton, Lefebvre, & Fradet, 2008).

Antimicrobial Activity

The derivatives of this compound have been explored for their potential antimicrobial activities. Studies involve testing these compounds against various bacterial strains, contributing to the search for new antimicrobial agents. For instance, a series of 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids were synthesized and evaluated against human bacterial pathogens, demonstrating significant antimicrobial potential (Jha & Ramarao, 2017).

Wirkmechanismus

Target of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound might interact with a variety of targets, depending on the specific context of its use.

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound might act by donating a trifluoromethyl group to other molecules, thereby altering their properties.

Biochemical Pathways

The process of trifluoromethylation can affect a variety of biochemical pathways, depending on the specific molecules that are trifluoromethylated .

Result of Action

The introduction of a trifluoromethyl group to other molecules can significantly alter their properties, potentially leading to a variety of molecular and cellular effects .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(Bromomethyl)-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in pharmaceuticals and agrochemicals . This compound interacts with various enzymes and proteins, often through radical mechanisms, leading to the formation of carbon-centered radical intermediates . These interactions can influence the reactivity and stability of the compound in biological systems.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group can modulate the activity of enzymes involved in metabolic pathways, potentially altering the flux of metabolites . Additionally, the bromomethyl group may interact with cellular proteins, affecting their function and stability. These interactions can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can form covalent bonds with biomolecules, leading to enzyme inhibition or activation . The trifluoromethyl group, in particular, can participate in radical reactions, generating reactive intermediates that can modify proteins and nucleic acids . These modifications can result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo experiments. Understanding these temporal effects is crucial for optimizing experimental conditions and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved pharmacokinetics . At high doses, toxic or adverse effects may occur, including disruptions in cellular function and organ toxicity . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trifluoromethyl group can influence the compound’s metabolic fate, affecting the levels of metabolites and the overall metabolic flux . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity, conferred by the trifluoromethyl group, facilitates its accumulation in lipid-rich environments, such as cell membranes . This localization can influence the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with cellular proteins can affect its distribution and activity within the cell, with potential implications for its use as a biochemical tool . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its applications in research and therapy.

Eigenschaften

IUPAC Name |

3-(bromomethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-2-5-1-6(4-12-3-5)7(9,10)11/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNJVBBHAGFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264369 | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227574-31-3 | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227574-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.